molecular formula C7H12N4 B12110055 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12110055
M. Wt: 152.20 g/mol
InChI Key: XREDWMPCEKFGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a fused triazole and pyrazine ring, which imparts unique chemical properties to the molecule.

Chemical Reactions Analysis

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully saturated derivatives .

Biological Activity

3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a selective antagonist for the neurokinin-3 receptor (NK-3). This compound is part of a broader class of triazolo-pyrazine derivatives that have shown promise in various therapeutic applications, including anti-cancer and anti-bacterial activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol

The unique arrangement of nitrogen and carbon atoms in the triazolo-pyrazine framework contributes to its biological activity.

1. Neurokinin-3 Receptor Antagonism

Research indicates that this compound acts as a selective antagonist at the NK-3 receptor. This receptor is implicated in various central nervous system disorders. The antagonism of NK-3 receptors has potential therapeutic implications for conditions such as anxiety and depression.

Case Study : A patent describes the use of this compound in treating NK-3 receptor mediated disorders, emphasizing its role in developing new therapeutic agents targeting these pathways .

2. Anticancer Activity

The anticancer potential of triazolo-pyrazine derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
2aMCF-7 (Breast)15.0Induction of apoptosis via caspase activation
2bMDA-MB-23112.5Suppression of NF-κB and promotion of p53 expression
3bMCF-710.0Triggers autophagy through mTOR inhibition

The most active compounds showed stronger cytotoxicity than cisplatin, a standard chemotherapy agent . The mechanism involves apoptosis induction and autophagy activation through various signaling pathways involving caspases and mTOR.

3. Antibacterial Activity

Recent studies have also evaluated the antibacterial properties of triazolo-pyrazine derivatives. For instance, compounds derived from this scaffold demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

These findings suggest that modifications to the triazolo-pyrazine structure can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activities of triazolo-pyrazines are influenced by structural modifications. The presence of electron-donating or withdrawing groups at specific positions on the pyrazine ring can significantly affect potency against cancer and bacterial strains.

Key Findings :

  • Compounds with longer alkyl chains at R2 positions exhibited superior antibacterial activity compared to aromatic groups.
  • The introduction of sulfonamide groups has been shown to enhance anticancer properties by increasing interaction with target proteins .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3,5-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H12N4/c1-5-3-8-4-7-10-9-6(2)11(5)7/h5,8H,3-4H2,1-2H3

InChI Key

XREDWMPCEKFGCO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=NN=C(N12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.